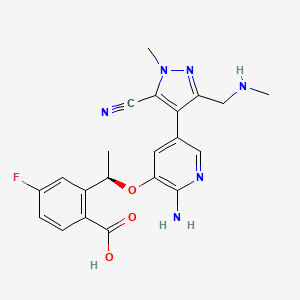

![molecular formula C7H6N2O3 B1518286 [3-(フラン-2-イル)-1,2,4-オキサジアゾール-5-イル]メタノール CAS No. 1153452-67-5](/img/structure/B1518286.png)

[3-(フラン-2-イル)-1,2,4-オキサジアゾール-5-イル]メタノール

概要

説明

“[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” is an organic compound that contains a furan ring substituted with a hydroxymethyl group . It is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .

Synthesis Analysis

Furfuryl alcohol, which is similar to “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol”, is manufactured industrially by hydrogenation of furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis

The molecular formula of “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” is C5H6O2 . The molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .Chemical Reactions Analysis

Furfuryl alcohol undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation gives 1,5-bis (hydroxymethyl)furan. Hydrolysis gives levulinic acid . Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly (furfuryl alcohol) .Physical And Chemical Properties Analysis

“[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” has a molar mass of 98.10 g/mol . It has a density of 1.128 g/cm3 . The melting point is -29 °C and the boiling point is 170 °C .科学的研究の応用

抗菌活性

フラン由来の化合物、例えば[3-(フラン-2-イル)-1,2,4-オキサジアゾール-5-イル]メタノールは、微生物感染症の治療における潜在的な利用について研究されています。研究によると、これらの化合物は顕著な抗菌特性を示す可能性があります。 例えば、3-(フラン-2-イル)プロペン酸の誘導体は、Candida albicansなどの酵母様真菌やEscherichia coliやStaphylococcus aureusなどの細菌に対して有効性を示しています .

分光分析

フラン誘導体の構造解明は、さまざまな分光法を用いて達成できます。 2-アセチル-5-メチルフランなどの化合物、類似のフラン核を共有する化合物は、FT-IR、FT-ラマン、UV-VIS、NMR、DFTなどの手法を用いて、幾何学的および振動的特性を分析しました . このアプローチは、[3-(フラン-2-イル)-1,2,4-オキサジアゾール-5-イル]メタノールに適用して、その分子構造と挙動について洞察を得ることができます。

ファインケミカルの合成

フラン誘導体は、幅広いファインケミカルの合成において不可欠です。 医薬品、ポリマー、樹脂、溶剤、接着剤、殺菌剤、塗料、不凍液、燃料などの前駆体として役立ちます . [3-(フラン-2-イル)-1,2,4-オキサジアゾール-5-イル]メタノールのユニークな化学構造は、これらの材料の製造において貴重な成分となる可能性があります。

抗真菌用途

フラン誘導体の抗真菌特性も注目に値します。 (E)-3-(フラン-2-イル)アクリル酸などの化合物の研究では、Candida spp.のさまざまな菌株に対する有効性が評価されています . これは、[3-(フラン-2-イル)-1,2,4-オキサジアゾール-5-イル]メタノールが同様の抗真菌用途に検討できることを示唆しています。

超求電子活性化

超求電子条件下でのフラン誘導体の反応性は、新しい合成方法の開発において調査されてきました。 例えば、トリフルオロメタンスルホン酸TfOHの存在下での3-(フラン-2-イル)プロペン酸およびそのエステルの炭素-炭素二重結合のヒドロアリール化は、[3-(フラン-2-イル)-1,2,4-オキサジアゾール-5-イル]メタノールに適用して、特性が向上した新しい化合物を生成する方法です .

分子エレクトロニクス

フラン誘導体は、そのユニークな電子特性により、分子エレクトロニクスでの潜在的な用途が調査されています。 関連化合物の振動特性と分子電子特性の調査は、[3-(フラン-2-イル)-1,2,4-オキサジアゾール-5-イル]メタノールがこの分野でどのように活用できるかを理解するための基礎を提供します .

持続可能な化学

バイオマス由来のフランが持続可能な化学における役割は重要です。 環境に優しいプロセスと製品を開発するためのプラットフォーム化学とみなされています . [3-(フラン-2-イル)-1,2,4-オキサジアゾール-5-イル]メタノールは、バイオマス由来のフランコアを有しており、持続可能な化学の目標と一致しています。

作用機序

Target of Action

Furan and oxadiazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” might also interact with various biological targets.

Mode of Action

Furan derivatives are known to lose their aromaticity in many reactions , which could be a key part of the compound’s interaction with its targets.

Biochemical Pathways

Without specific studies on “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol”, it’s difficult to say which biochemical pathways it might affect. Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might interact with multiple biochemical pathways.

Pharmacokinetics

Furan derivatives are known to be soluble in common organic solvents , which might influence the compound’s absorption and distribution.

Result of Action

Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might have multiple effects at the molecular and cellular level.

Action Environment

The reactivity of furan derivatives is known to be influenced by the presence of acids, heat, and/or catalysts .

実験室実験の利点と制限

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol has a number of advantages and limitations for lab experiments. One of the major advantages is that it is relatively easy to synthesize. In addition, it is relatively stable and has a low toxicity. However, it is not soluble in water, which can make it difficult to work with in some experiments.

将来の方向性

The future of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is promising. Further research is needed to fully understand its mechanism of action and to develop more efficient and effective synthesis methods. In addition, further research is needed to explore the potential of this compound in the synthesis of pharmaceuticals and polymers. Additionally, further research is needed to explore its potential in the study of biochemical and physiological effects, such as the inhibition of protein kinases and the regulation of gene expression. Finally, further research is needed to explore the potential of this compound in the treatment of various diseases, such as cancer and infectious diseases.

Safety and Hazards

生化学分析

Biochemical Properties

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in Caco-2 and RAW 264.7 cells . The inhibition of iNOS leads to a decrease in nitric oxide production, which is a crucial mediator in inflammatory responses. Additionally, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, this compound can modulate inflammatory pathways and cellular responses to stress.

Cellular Effects

The effects of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol on various cell types and cellular processes are profound. In cancer cell lines, such as colon (CaCo-2) and colorectal (DLD1) cancer cells, this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation . The compound’s influence on cell signaling pathways, such as the NF-κB pathway, further underscores its potential as a therapeutic agent. Moreover, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol affects gene expression by modulating the transcriptional activity of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects through several mechanisms. It binds to the active site of iNOS, inhibiting its enzymatic activity and reducing nitric oxide production . This compound also interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes . Additionally, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol can induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Temporal Effects in Laboratory Settings

The stability and degradation of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol in in vitro studies has demonstrated sustained inhibition of iNOS and NF-κB activity, leading to prolonged anti-inflammatory effects . In in vivo studies, the compound’s stability allows for consistent therapeutic outcomes over extended periods .

Dosage Effects in Animal Models

The effects of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the biotransformation of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol, affecting its bioavailability and therapeutic potential . The metabolic flux and levels of metabolites are influenced by the compound’s interactions with these enzymes, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Binding proteins such as albumin also play a role in the distribution of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol, affecting its localization and bioavailability . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with iNOS and NF-κB . Additionally, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol can translocate to the nucleus, influencing gene expression and cellular responses . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

特性

IUPAC Name |

[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-4-6-8-7(9-12-6)5-2-1-3-11-5/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRJJVIUNJBIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)